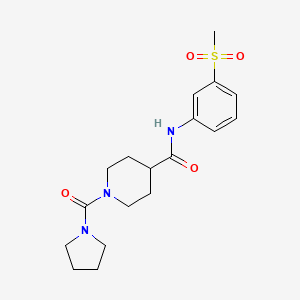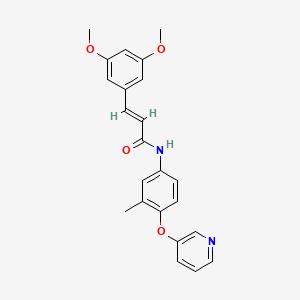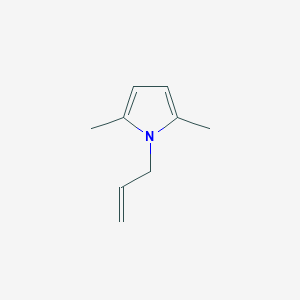
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide, also known as MSP-1014, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is thought to enhance GABAergic neurotransmission by binding to a specific site on the GABA receptor.
Biochemical and Physiological Effects:
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been shown to decrease glutamate levels in the brain, which can lead to decreased neuronal excitability. In addition, N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in GABAergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that it has been shown to have anticonvulsant and anxiolytic effects in animal models, which makes it a promising candidate for further research as a therapeutic agent. However, one limitation of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. One direction is to further investigate its potential as a treatment for epilepsy, anxiety, and neuropathic pain. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to form the pyrrolidine amide. The final step involves the reaction of the pyrrolidine amide with piperidine-4-carboxylic acid to form N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent. One study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anticonvulsant effects in animal models of epilepsy. Another study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anxiolytic effects in animal models of anxiety. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been investigated for its potential as a treatment for neuropathic pain.
Propiedades
IUPAC Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)16-6-4-5-15(13-16)19-17(22)14-7-11-21(12-8-14)18(23)20-9-2-3-10-20/h4-6,13-14H,2-3,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDBXNVAHYTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)



![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)

![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)